molecular formula C14H21NO B185336 (4-Ethyl-benzyl)-(tetrahydro-furan-2-ylmethyl)-amine CAS No. 436096-83-2

(4-Ethyl-benzyl)-(tetrahydro-furan-2-ylmethyl)-amine

Cat. No.: B185336
CAS No.: 436096-83-2
M. Wt: 219.32 g/mol
InChI Key: XBUDNMPAZHJEHW-UHFFFAOYSA-N
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Description

(4-Ethyl-benzyl)-(tetrahydro-furan-2-ylmethyl)-amine is an organic compound that features a benzyl group substituted with an ethyl group at the fourth position and a tetrahydrofuran ring attached to the benzyl group via a methylene bridge

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (4-Ethyl-benzyl)-(tetrahydro-furan-2-ylmethyl)-amine can be achieved through several synthetic routes. One common method involves the alkylation of 4-ethylbenzylamine with tetrahydrofuran-2-carboxaldehyde under reductive amination conditions. The reaction typically proceeds as follows:

  • Starting Materials:

    • 4-Ethylbenzylamine
    • Tetrahydrofuran-2-carboxaldehyde
    • Reducing agent (e.g., sodium triacetoxyborohydride)
  • Reaction Conditions:

    • Solvent: Methanol or ethanol
    • Temperature: Room temperature to 50°C
    • Reaction Time: 12-24 hours

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can lead to large-scale production of the compound with high purity.

Chemical Reactions Analysis

Types of Reactions: (4-Ethyl-benzyl)-(tetrahydro-furan-2-ylmethyl)-amine can undergo various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form the corresponding imine or nitrile.

    Reduction: The compound can be reduced to form secondary or tertiary amines.

    Substitution: The benzyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Electrophiles such as halogens or nitro groups in the presence of a Lewis acid catalyst.

Major Products Formed:

    Oxidation: Imine or nitrile derivatives.

    Reduction: Secondary or tertiary amines.

    Substitution: Substituted benzyl derivatives.

Scientific Research Applications

(4-Ethyl-benzyl)-(tetrahydro-furan-2-ylmethyl)-amine has several scientific research applications, including:

    Medicinal Chemistry: The compound can be used as a building block for the synthesis of pharmaceuticals, particularly those targeting neurological disorders.

    Materials Science: It can be incorporated into polymers and resins to enhance their mechanical and thermal properties.

    Biological Studies: The compound can serve as a ligand in the study of enzyme-substrate interactions and receptor binding assays.

    Industrial Applications: It can be used as an intermediate in the synthesis of agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism of action of (4-Ethyl-benzyl)-(tetrahydro-furan-2-ylmethyl)-amine depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The tetrahydrofuran ring and benzyl group can contribute to the compound’s binding affinity and specificity.

Comparison with Similar Compounds

    (4-Methyl-benzyl)-(tetrahydro-furan-2-ylmethyl)-amine: Similar structure but with a methyl group instead of an ethyl group.

    (4-Ethyl-benzyl)-(tetrahydro-pyran-2-ylmethyl)-amine: Similar structure but with a tetrahydropyran ring instead of a tetrahydrofuran ring.

    (4-Ethyl-benzyl)-(tetrahydro-furan-3-ylmethyl)-amine: Similar structure but with the tetrahydrofuran ring attached at the third position.

Uniqueness: (4-Ethyl-benzyl)-(tetrahydro-furan-2-ylmethyl)-amine is unique due to the presence of both the ethyl-substituted benzyl group and the tetrahydrofuran ring. This combination of structural features can impart distinct chemical and biological properties, making it a valuable compound for various applications.

Biological Activity

(4-Ethyl-benzyl)-(tetrahydro-furan-2-ylmethyl)-amine is a complex organic compound notable for its unique structural features, including a benzyl group, a tetrahydrofuran moiety, and an amine functional group. This compound has garnered attention in biological research due to its potential therapeutic applications and interactions with various biological systems. This article provides a comprehensive overview of the biological activity of this compound, including relevant data tables, case studies, and research findings.

Chemical Structure and Properties

The molecular formula of this compound includes carbon (C), hydrogen (H), nitrogen (N), and oxygen (O) atoms. Its structure contributes to its stability and reactivity, making it a candidate for various biological applications.

Biological Activity Overview

Research indicates that derivatives of this compound exhibit significant biological activities, including:

  • Antimicrobial Properties : Compounds with furan rings have been shown to possess antimicrobial activity against various pathogens.
  • Antidepressant Effects : Some studies suggest that derivatives may influence neurotransmitter systems, potentially offering antidepressant effects.
  • Enzyme Inhibition : The compound may interact with specific enzymes, modulating their activity.

The mechanism of action of this compound involves its binding to specific molecular targets such as receptors or enzymes. This interaction can modulate their activity, leading to various biological effects. Detailed studies are necessary to elucidate the exact pathways involved.

Table 1: Summary of Biological Activities

Activity TypeDescriptionReference
AntimicrobialEffective against Gram-positive bacteria
AntidepressantPotential modulation of serotonin receptors
Enzyme InhibitionInhibits specific proteases

Case Studies

  • Antimicrobial Activity : A study investigated the antimicrobial effects of various derivatives of this compound against strains of Staphylococcus aureus. Results indicated significant inhibition at concentrations as low as 50 µg/mL, suggesting potential for development into therapeutic agents.
  • Antidepressant Potential : Another research effort focused on the neuropharmacological properties of this compound. Animal models demonstrated increased serotonin levels following administration, indicating potential antidepressant-like effects.
  • Enzyme Interaction Studies : Research involving molecular docking simulations revealed that this compound binds effectively to the active site of certain proteases, suggesting its utility in drug design for inhibiting these enzymes.

Comparative Analysis

Comparative studies with similar compounds such as (4-Chloro-benzyl)-(tetrahydro-furan-2-ylmethyl)-amine show that while both exhibit antimicrobial properties, this compound demonstrates a broader spectrum of biological activities, particularly in enzyme inhibition.

Table 2: Comparison with Similar Compounds

CompoundAntimicrobial ActivityAntidepressant PotentialEnzyme Inhibition
This compoundYesYesYes
(4-Chloro-benzyl)-(tetrahydro-furan-2-ylmethyl)-amineModerateNoModerate

Properties

IUPAC Name

N-[(4-ethylphenyl)methyl]-1-(oxolan-2-yl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21NO/c1-2-12-5-7-13(8-6-12)10-15-11-14-4-3-9-16-14/h5-8,14-15H,2-4,9-11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XBUDNMPAZHJEHW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)CNCC2CCCO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20387986
Record name (4-Ethyl-benzyl)-(tetrahydro-furan-2-ylmethyl)-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20387986
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

219.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

436096-83-2
Record name (4-Ethyl-benzyl)-(tetrahydro-furan-2-ylmethyl)-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20387986
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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